molecular formula C30H32N2O4 B11591544 methyl (4Z)-4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11591544
M. Wt: 484.6 g/mol
InChI Key: SOUQRQFRKAJYAS-YUMHPJSZSA-N
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Description

METHYL (4Z)-4-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound. It features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of various substituents through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and condensation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, such compounds may be studied for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, such as drug candidates for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-HYDROXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substituents and their positions on the aromatic rings, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H32N2O4/c1-18-12-19(2)14-25(13-18)32-20(3)15-24(21(32)4)16-27-28(30(34)36-7)22(5)31(29(27)33)17-23-8-10-26(35-6)11-9-23/h8-16H,17H2,1-7H3/b27-16-

InChI Key

SOUQRQFRKAJYAS-YUMHPJSZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CC4=CC=C(C=C4)OC)C)C(=O)OC)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CC4=CC=C(C=C4)OC)C)C(=O)OC)C)C

Origin of Product

United States

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